molecular formula C18H13FN4O4S2 B2554424 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 868973-81-3

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2554424
CAS No.: 868973-81-3
M. Wt: 432.44
InChI Key: IVJZSLFGWDGNIL-UHFFFAOYSA-N
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Description

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound featuring a combination of benzo[d][1,3]dioxole, thiadiazole, and fluorobenzamide moieties. This compound is of significant interest due to its diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Similar compounds have shown potent growth inhibition properties against cancer cell lines .

Mode of Action

The exact mode of action of This compound Related compounds have been found to inhibit the nav11 channel , which could suggest a similar mechanism of action.

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines , suggesting that this compound may affect similar pathways.

Result of Action

The molecular and cellular effects of This compound Related compounds have been found to show potent growth inhibition properties against cancer cell lines , suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not explicitly mentioned in the search results

and inhibiting the NaV1.1 channel

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves multi-step processes, often beginning with the formation of the thiadiazole ring. Typically, the synthesis starts with readily available starting materials, such as 1,3,4-thiadiazole derivatives, which are then functionalized with benzo[d][1,3]dioxole and fluorobenzamide groups through a series of reactions including nucleophilic substitution, condensation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Methods like flow chemistry might be employed to facilitate continuous production and enhance safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Typically involves reducing agents like hydrogen gas to reduce functional groups.

  • Substitution: : Halogen atoms in the structure can be replaced with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Often uses oxidizing agents like hydrogen peroxide.

  • Reduction: : Commonly employs catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) is frequently used.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Deoxygenated forms or products with reduced functional groups.

  • Substitution: : Variants with different substituents replacing the halogen atoms.

Scientific Research Applications

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Studied for potential bioactivity, including enzyme inhibition.

  • Medicine: : Investigated for therapeutic properties, potentially in the treatment of specific diseases.

  • Industry: : Utilized in material science for the development of new materials with unique properties.

Comparison with Similar Compounds

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide stands out due to its unique combination of functional groups, which offers distinct chemical reactivity and biological activity. Similar compounds include:

  • **N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazoles

  • 3-Fluorobenzamides with varying substituents

Its uniqueness lies in the simultaneous presence of benzo[d][1,3]dioxole, thiadiazole, and fluorobenzamide, each contributing to its overall properties and applications.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O4S2/c19-11-3-1-2-10(6-11)16(25)21-17-22-23-18(29-17)28-8-15(24)20-12-4-5-13-14(7-12)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJZSLFGWDGNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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